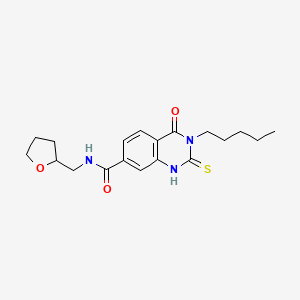

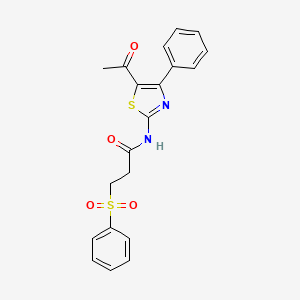

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

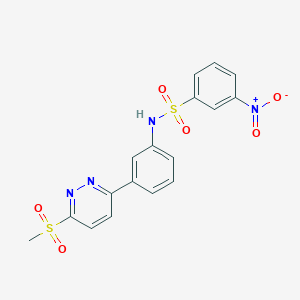

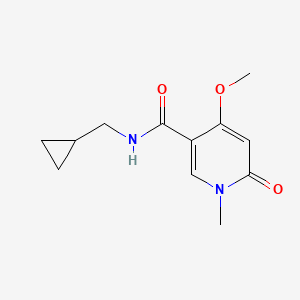

The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides and related compounds has been explored in various studies. In one study, the synthesis involved the creation of high-affinity inhibitors of kynurenine 3-hydroxylase, with specific compounds demonstrating significant inhibitory activity in vitro and in vivo . Another research effort focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were obtained through a series of reactions starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and ultimately the target compounds . Additionally, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides was reported, with these compounds showing inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes . Lastly, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some derivatives exhibiting cytotoxic activities and inhibition of carbonic anhydrase isoforms .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were characterized by ^1H-NMR, IR, and mass spectral data . Molecular modeling and electronic structure calculations were also performed to support experimental findings and to understand the inhibition mechanism of the synthesized benzenesulfonamides against acetylcholinesterase and carbonic anhydrase enzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the initial formation of intermediates through reactions with benzenesulfonyl chloride, followed by further transformations to yield the final sulfonamide derivatives. The reactivity of these compounds is influenced by the presence of the phenylsulfonyl group and the specific substituents on the aromatic rings, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are influenced by their molecular structures. The compounds are designed to exhibit drug-likeness properties, which include considerations of molecular weight, lipophilicity, and the potential for hydrogen bonding. These properties are crucial for the compounds' bioavailability and their ability to interact with biological targets, such as enzymes . The bioactivity studies on these compounds, including their cytotoxicity and enzyme inhibition profiles, are indicative of their potential as therapeutic agents .

Scientific Research Applications

Chemical and Biological Interactions

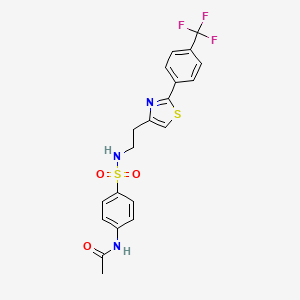

Studies have explored the chemical and biological interactions of various thiazole derivatives, providing insights into their potential applications. The work by Ashby et al. focuses on the synthesis of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity in vitro, which can guide the understanding of the carcinogenic potential of similar compounds (Ashby et al., 1978). Similarly, the review by Ibrahim delves into the synthesis and biological applications of azolylthiazoles, shedding light on the multifaceted nature of thiazole derivatives in scientific research (Ibrahim, 2011).

Pharmacological Insights

Rosales-Hernández et al. discuss the (thio)urea and benzothiazole derivatives, highlighting their broad spectrum of biological activities and emphasizing their importance in medicinal chemistry. This review covers the chemical aspects of these compounds as potential therapeutic agents, highlighting their wide range of pharmacological activities (Rosales-Hernández et al., 2022).

Synthetic Methodologies

The synthesis and structural properties of various thiazole derivatives have been extensively studied, providing valuable insights into their chemical nature and potential applications. The work by Raut et al. on the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives showcases their potential as antioxidant and anti-inflammatory agents, highlighting the versatility of these compounds in drug development (Raut et al., 2020).

properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-14(23)19-18(15-8-4-2-5-9-15)22-20(27-19)21-17(24)12-13-28(25,26)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCHVMOORIXZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)